Triacontanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

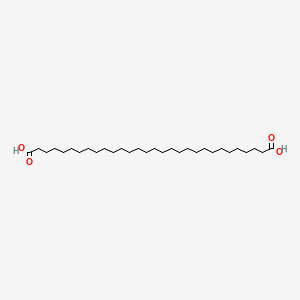

Triacontanedioic acid is a very long-chain fatty acid.

Scientific Research Applications

Plant Growth and Development

Triacontanol (TRIA) is primarily known for its role as a natural plant growth regulator. It has shown significant improvements in various crops' growth, yield, photosynthesis, protein synthesis, and nutrient uptake. For instance, TRIA application enhanced growth and yield in rice and maize by increasing free amino acids, reducing sugars, and soluble protein levels. This suggests that TRIA can exploit the genetic potential of plants to a great extent (Naeem, Khan, & Moinuddin, 2012).

Micropropagation of Woody Plants

Triacontanol has been effective in the micropropagation of woody plants, such as apple and sour cherry rootstocks. It increased the number of shoots, fresh weight, root number, and chlorophyll content, enhancing overall plant health (Tantos et al., 2001).

Stress Signalling and Biochemical Modifications

TRIA plays a role in signal transduction under stress and can enhance the biosynthesis of secondary metabolites in plants. Its application has shown to increase shoot dry weight, chlorophyll content, antioxidant enzyme activities, and total polyphenol level in plant cultures, indicating its potential in biotechnological applications (Weremczuk-Jezyna et al., 2022).

Regulation of Plant Physiological Attributes

TRIA has demonstrated significant effects on the growth and physiological attributes of medicinal plants like mint (Mentha arvensis L.), increasing yield and content of active constituents such as menthol and methone (Naeem et al., 2011).

Lipid Peroxidation Inhibition

In various systems like isolated chloroplasts and egg lecithin liposomes, TRIA has inhibited lipid peroxidation, indicating its potential as a natural compound with therapeutic applications (Ramanarayan et al., 2000).

Unconventional Plant Growth Regulator

TRIA extracted from green tea leaves has been evaluated as a non-conventional plant growth regulator for applications such as spinach tissue culture. This research underscores its role as a natural alternative to synthetic plant growth regulators (Sontakke et al., 2018).

Interaction with Other Compounds in Plant Systems

The interaction of TRIA with other compounds like nitric oxide and its effects on alleviating oxidative stress in plants under toxic conditions like arsenic exposure has been studied, revealing its multifaceted role in plant biology (Asadi Karam et al., 2017).

properties

CAS RN |

6708-53-8 |

|---|---|

Product Name |

Triacontanedioic acid |

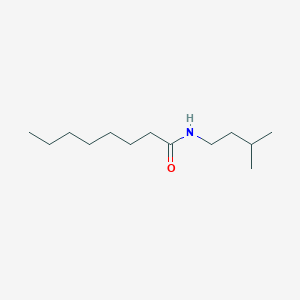

Molecular Formula |

C30H58O4 |

Molecular Weight |

482.8 g/mol |

IUPAC Name |

triacontanedioic acid |

InChI |

InChI=1S/C30H58O4/c31-29(32)27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(33)34/h1-28H2,(H,31,32)(H,33,34) |

InChI Key |

JADFUOUIMWDTFX-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1623034.png)

![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)